
2H-chromen-3-yl(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-chromen-3-yl(morpholino)methanone, also known as CMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of chromenone derivatives and has been found to possess a range of interesting properties that make it a promising candidate for various research purposes.
Wissenschaftliche Forschungsanwendungen
2H-chromen-3-yl(morpholino)methanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main applications of this compound is in the development of novel drugs for the treatment of various diseases. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the development of drugs targeting these diseases.
Wirkmechanismus
The mechanism of action of 2H-chromen-3-yl(morpholino)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer cell proliferation. This compound has been found to interact with the free radicals and reactive oxygen species (ROS) present in the body, neutralizing their harmful effects and preventing cellular damage. It has also been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to reduce the levels of ROS and lipid peroxidation products in cells, which can lead to the prevention of oxidative stress-induced damage. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which can lead to the suppression of inflammation. Additionally, this compound has been found to inhibit the proliferation of cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2H-chromen-3-yl(morpholino)methanone is its ability to act as a potent antioxidant and anti-inflammatory agent, making it a useful tool for studying these processes in cells and animals. Additionally, this compound has been found to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the study of 2H-chromen-3-yl(morpholino)methanone, including the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, the development of new synthesis methods for this compound that improve its solubility and purity would be beneficial for its use in lab experiments.
Synthesemethoden
The synthesis of 2H-chromen-3-yl(morpholino)methanone involves the reaction between 3-morpholinopropiophenone and salicylaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of this compound as the final product. This method has been optimized to produce high yields of this compound with good purity, making it a reliable method for the synthesis of this compound.
Eigenschaften
IUPAC Name |
2H-chromen-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-5-7-17-8-6-15)12-9-11-3-1-2-4-13(11)18-10-12/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMBDJAMMUJNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
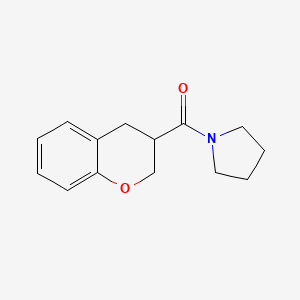

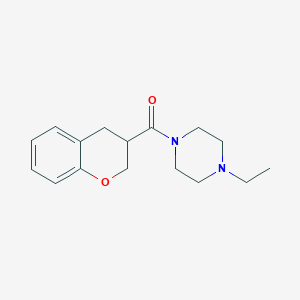
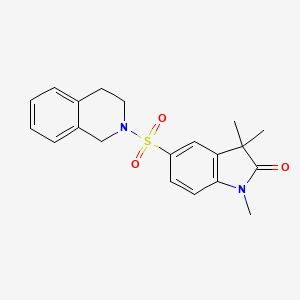
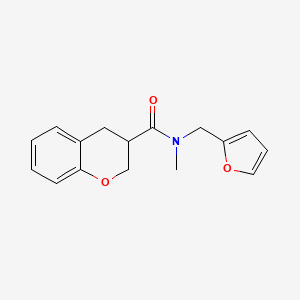
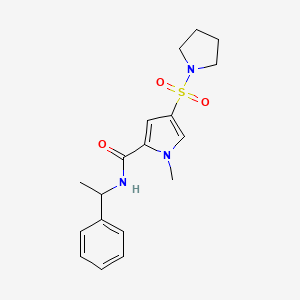

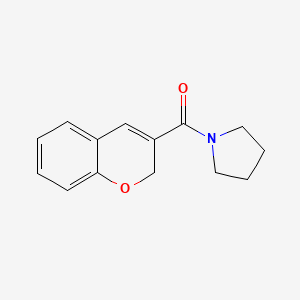
![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)
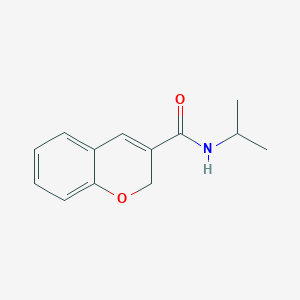
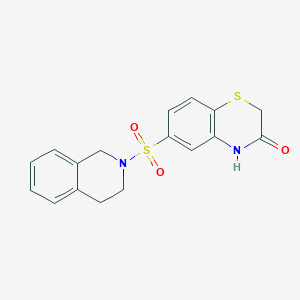
![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)